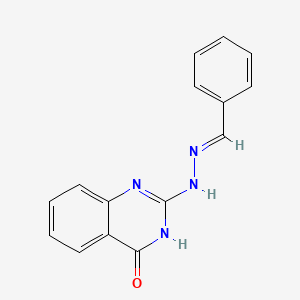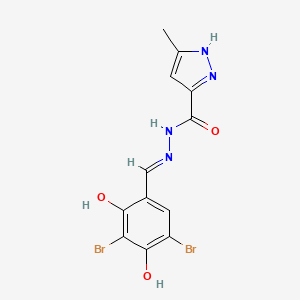
4-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone
Descripción general
Descripción
4-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone, also known as MBQH, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research. MBQH is a hydrazone derivative of 4-methoxybenzaldehyde and 2-quinazolinone, which exhibits a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is not fully understood. However, it is believed to exert its biological activities by interacting with various molecular targets, such as enzymes, receptors, and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell proliferation. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It has been shown to possess antioxidant properties, which may protect cells from oxidative stress. This compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone exhibits several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound exhibits a wide range of biological activities, making it a versatile compound for studying various molecular targets. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. This compound exhibits cytotoxic effects at high concentrations, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 4-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone. One area of research is the development of more potent and selective derivatives of this compound for cancer therapy. Another area of research is the elucidation of the molecular targets and mechanism of action of this compound. Additionally, the potential applications of this compound in the treatment of inflammatory and infectious diseases should be further explored. Finally, the development of new synthetic methods for this compound and its derivatives may facilitate their use in various research fields.
Aplicaciones Científicas De Investigación
4-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It exhibits a wide range of biological activities, such as anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-22-12-8-6-11(7-9-12)10-17-20-16-18-14-5-3-2-4-13(14)15(21)19-16/h2-10H,1H3,(H2,18,19,20,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMOYJLLORHQOP-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chlorobenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3724850.png)
![4-chlorobenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3724860.png)
![5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B3724882.png)
![5-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-methylphenyl)ethylidene]hydrazone}](/img/structure/B3724889.png)
![N-{[(2-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B3724896.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3724897.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone](/img/structure/B3724900.png)




![4-bromo-2-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3724952.png)
![N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3724957.png)
![2-allyl-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3724959.png)
